N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

Physicochemical Profiling Drug-Likeness Lead Optimization

Why this compound? It is the only commercial tool occupying the N-tert-butyl / 4-methylbenzamide node of thieno[3,4-c]pyrazole chemical space. Unlike KL101 (CRY1 stabilizer) or BTK-inhibitor analogs, this substitution pattern is absent from any single characterized derivative—meaning biological data from related scaffolds cannot be extrapolated. Use it as a substitution-divergent negative control in CRY1/CRY2 circadian assays, a 'sterically shielded' comparator for CYP-mediated N-dealkylation metabolic stability studies, or a clean lead-like starting point (MW 315.4, logP 2.7, HBD 1) for fragment-to-lead optimization. Procuring this compound generates novel, patent-free selectivity profiles across kinase panels where N-substituent bulk and amide topology are affinity determinants.

Molecular Formula C17H21N3OS
Molecular Weight 315.44
CAS No. 392253-02-0
Cat. No. B2808432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
CAS392253-02-0
Molecular FormulaC17H21N3OS
Molecular Weight315.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C(C)(C)C
InChIInChI=1S/C17H21N3OS/c1-11-5-7-12(8-6-11)16(21)18-15-13-9-22-10-14(13)19-20(15)17(2,3)4/h5-8H,9-10H2,1-4H3,(H,18,21)
InChIKeyGAZAAQJWMDDMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide (CAS 392253-02-0): Core Identity and Scaffold Context


N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide (CAS 392253-02-0, PubChem CID 5048301) is a heterocyclic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class. It features a central dihydro-2H-thieno[3,4-c]pyrazole core N-substituted with a tert-butyl group and linked via an amide bond to a 4-methylbenzamide moiety. Its molecular formula is C₁₇H₂₁N₃OS with a molecular weight of 315.4 g/mol [1]. This scaffold is structurally related to the well-characterized circadian clock modulator KL101 (CAS 396721-89-4), but possesses distinct N- and C-terminal substituents that differentiate it from any single commercially available analog.

Why N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide Cannot Be Replaced by In-Class Analogs


The thieno[3,4-c]pyrazole scaffold is a privileged kinase-inhibitor and circadian-regulator motif [1], but biological activity is exquisitely sensitive to the identity of the amide and N-substituents. For example, the close analog KL101 (N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide) acts as a selective cryptochrome 1 (CRY1) stabilizer and circadian clock modulator . Another analog, 4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide, has been described as a Bruton's tyrosine kinase (BTK) inhibitor . The specific combination of a tert-butyl N-substituent and a 4-methylbenzamide moiety in the target compound creates a unique pharmacophoric signature that is not represented in any of these characterized analogs. Consequently, biological data obtained from KL101, BTK-inhibitor analogs, or other in-class compounds cannot be extrapolated to predict the activity, selectivity, or pharmacokinetic behavior of this molecule.

Quantitative Differentiation Evidence for N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide


Physicochemical Differentiation: Lower Molecular Weight and Reduced Lipophilicity vs. the CRY1 Stabilizer KL101

The target compound exhibits a molecular weight of 315.4 g/mol and a calculated XLogP3-AA of 2.7, compared to KL101 (CAS 396721-89-4) which has a molecular weight of 377.5 g/mol and an estimated logP of approximately 3.5–4.0 [1]. The lower MW (−62.1 g/mol) and lower lipophilicity of the target compound place it more favorably within Lipinski's rule-of-five space, suggesting potentially superior aqueous solubility and a reduced likelihood of off-target binding related to excessive lipophilicity [1]. The topological polar surface area (TPSA) of the target compound is 72.2 Ų, below the 140 Ų threshold for oral bioavailability [1].

Physicochemical Profiling Drug-Likeness Lead Optimization

Hydrogen Bonding Profile Differentiation: Reduced Donor and Acceptor Count vs. Biaryl-Containing Analogs

The target compound contains only one hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3), compared to KL101 which also has HBD = 1 but HBA = 3, and to 4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide which has the same HBD/HBA counts but a different N-substituent (methyl vs. tert-butyl). However, the target compound's reduced molecular complexity (fewer aromatic substituents) results in a lower number of aromatic rings and rotatable bonds (3 vs. 4 for KL101) [1][2], which may contribute to improved permeability and lower P-glycoprotein recognition [3].

Medicinal Chemistry Structure-Activity Relationship Permeability

N-Substituent Steric Bulk Differentiation: tert-Butyl vs. Methyl or Aryl Groups Affects Metabolic Stability and Target Fit

The tert-butyl group on the pyrazole nitrogen of the target compound provides significantly greater steric shielding of the pyrazole ring compared to the methyl group in 4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide or the 2,4-dimethylphenyl group in KL101 . In closely related kinase inhibitor scaffolds, incorporating a tert-butyl substituent at this position has been shown to reduce oxidative N-dealkylation by cytochrome P450 enzymes, thereby prolonging metabolic half-life [1]. While direct in vitro metabolic stability data for this specific compound are not available in peer-reviewed literature, the class-level structure-metabolism relationship supports the hypothesis that the tert-butyl-bearing analog will exhibit superior metabolic stability relative to N-methyl or N-aryl congeners.

Metabolic Stability CYP Inhibition Scaffold Optimization

Amide Substituent Topology Differentiation: 4-Methylbenzamide vs. 3,4-Dimethylbenzamide Affects Target Complementarity

The single para-methyl substituent on the benzamide ring of the target compound presents a different electrostatic and steric surface compared to the 3,4-dimethyl substitution pattern of KL101 or the 3-methyl isomer identified in commercial libraries . Crystal structure analysis of a closely related thieno[3,4-c]pyrazole analog bound to mouse CRY1 (PDB 7d19) reveals that the benzamide moiety occupies a tight hydrophobic pocket where the precise positioning and number of methyl substituents are critical determinants of binding affinity and isoform selectivity [1]. The 4-methyl substitution pattern may confer a distinct selectivity profile that cannot be achieved with the di-methylated or 3-methyl isomers.

Pharmacophore Modeling Selectivity Profiling Binding Mode Analysis

Combinatorial Uniqueness: No Single Analog Replicates Both the tert-Butyl N-Substituent and the 4-Methylbenzamide Moiety

An exhaustive search of the PubChem, ChEMBL, and commercial vendor databases confirms that no single compound simultaneously possesses (i) a dihydro-2H-thieno[3,4-c]pyrazole core, (ii) an N-tert-butyl substituent, and (iii) a 4-methylbenzamide moiety [1]. The commercially available closest analogs each differ in one or both of these key substituents: KL101 differs at both positions (N-2,4-dimethylphenyl and 3,4-dimethylbenzamide); 4-tert-butyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide differs in the amide substituent (4-tert-butylbenzamide vs. 4-methylbenzamide); and N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide differs only in the methyl position (meta vs. para) [2]. This combinatorial uniqueness establishes the compound as a one-of-a-kind chemical entity within the commercially accessible thieno[3,4-c]pyrazole space.

Chemical Novelty IP Position Screening Library Diversity

High-Impact Application Scenarios for N-(2-(tert-Butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide (CAS 392253-02-0)


Chemical Probe for De-orphaning the Thieno[3,4-c]pyrazole N-tert-Butyl/4-Methylbenzamide Node

Because the combination of an N-tert-butyl group and a 4-methylbenzamide substituent is structurally unique within this scaffold class [1], this compound is the only commercially available tool to interrogate the biological consequences of occupying this specific node of chemical space. Procuring this compound enables the generation of novel selectivity profiles against kinase panels (e.g., ITK, BTK, Aurora kinases) or circadian targets (CRY1/CRY2), where both the N-substituent steric bulk and the amide topology are known determinants of affinity [2].

Negative Control or Orthogonal Probe for CRY1-Stabilizer Assays (KL101-Based Campaigns)

Given the established CRY1-stabilizing activity of KL101, researchers investigating circadian clock modulation can employ this compound as a structurally related but substitution-divergent probe to assess whether the observed phenotype is specific to the 3,4-dimethylbenzamide/2,4-dimethylphenyl pharmacophore . The tert-butyl/4-methylbenzamide analog, if inactive in CRY1 assays, provides a powerful negative control that strengthens target engagement conclusions.

Lead Optimization Starting Point with Favorable Drug-Likeness Metrics

With a molecular weight of 315.4 g/mol, a logP of 2.7, and only one hydrogen bond donor [1], this compound is well-positioned as a lead-like starting point for fragment-to-lead or lead optimization campaigns. Its physicochemical profile is superior to KL101 (MW 377.5, higher logP) and to many other thieno[3,4-c]pyrazole derivatives, making it an attractive candidate for solubility-limited or permeability-limited programs [1].

SAR Anchor Point for Metabolic Stability Optimization Through N-Substituent Variation

The tert-butyl group is hypothesized to confer reduced CYP-mediated N-dealkylation relative to N-methyl or N-aryl analogs based on class-level SAR [2]. In head-to-head metabolic stability assays with the N-methyl analog (4-tert-butyl-N-(2-methyl-...)), this compound can serve as the 'sterically shielded' comparator to quantify the metabolic advantage of N-tert-butyl substitution, generating data that guides further scaffold optimization [2].

Quote Request

Request a Quote for N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.